Octyloxy-acetaldehyde
Description
Octyloxy-acetaldehyde is an organic compound characterized by an aldehyde functional group (-CHO) and an octyloxy (-O-C₈H₁₇) substituent. Its structure is derived from acetaldehyde (CH₃CHO), where one hydrogen atom on the methyl group is replaced by an octyloxy moiety, resulting in the formula CH₂(O-C₈H₁₇)CHO (molecular formula: C₉H₁₈O₂, molecular weight: 158.23 g/mol). This modification imparts distinct physicochemical properties, such as increased hydrophobicity and higher boiling point compared to acetaldehyde.
This compound is primarily utilized in specialized organic syntheses, particularly in the production of fragrances, surfactants, or intermediates for pharmaceuticals. Its aldehyde group enables nucleophilic addition reactions, while the ether-linked octyl chain enhances solubility in non-polar solvents [7].
Properties
CAS No. |
53488-14-5 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-octoxyacetaldehyde |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-12-10-8-11/h8H,2-7,9-10H2,1H3 |
InChI Key |
IJPYVMFNQLITDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyloxy-acetaldehyde, can be synthesized through the reaction of acetaldehyde with octanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of acetaldehyde, (octyloxy)-, can be scaled up using continuous flow reactors. The process involves the same reaction mechanism but is optimized for higher yields and purity. The use of advanced catalysts and purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Octyloxy-acetaldehyde, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Octyloxyacetic acid
Reduction: 1-octyloxyethanol
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Octyloxy-acetaldehyde, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of acetaldehyde, (octyloxy)-, involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is crucial in its role as an intermediate in organic synthesis. Additionally, its ability to form hydrogen bonds and participate in polar interactions makes it a versatile compound in various chemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Octyloxy-acetaldehyde with structurally related compounds, focusing on functional groups and key properties:
Key Observations:
- Functional Groups : this compound combines aldehyde and ether functionalities, distinguishing it from esters (e.g., octyl acetate) and simpler aldehydes (e.g., acetaldehyde).
- Boiling Points : The octyloxy group increases boiling points compared to acetaldehyde due to enhanced van der Waals interactions.
- Reactivity : Aldehydes (this compound, acetaldehyde) are more reactive than esters, participating in nucleophilic additions and oxidations.
Physicochemical Properties
Solubility and Polarity:
- This compound: Limited water solubility (hydrophobic octyl chain) but miscible with organic solvents like ethanol or ether.
- Acetaldehyde : Fully miscible with water due to small size and polar aldehyde group .
- Octyl Acetate: Insoluble in water; widely used in non-polar formulations (e.g., fragrances) .
Stability:
- This compound is susceptible to oxidation, forming carboxylic acid derivatives. Its ether linkage may also undergo hydrolysis under strong acidic/basic conditions.
- Acetaldehyde polymerizes explosively with trace metals or strong acids , whereas octyl acetate remains stable under similar conditions .
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